methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate
Description
Molecular Formula: C₁₀H₁₃BrN₂O₂
Structure:
- Pyrazole core: A five-membered aromatic heterocycle with two nitrogen atoms.
- Substituents:
- 1-position: Cyclopentyl group (C₅H₉).
- 4-position: Bromine atom.
- 5-position: Methyl ester (COOCH₃).
Applications: This compound is a pyrazole derivative historically used as a pharmaceutical or agrochemical intermediate .
Properties
IUPAC Name |
methyl 4-bromo-2-cyclopentylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZBANHEWNCYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1C2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162967 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-cyclopentyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856102-34-5 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-cyclopentyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856102-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-cyclopentyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS Number: 1856102-34-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| Structure | Structure |
| CAS Number | 1856102-34-5 |
Biological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it a candidate for treating conditions characterized by excessive inflammation .
- Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, may possess cytotoxic effects against various cancer cell lines. For instance, compounds in the pyrazole family have been shown to induce apoptosis in leukemia and breast cancer cell lines .
- Enzyme Inhibition : The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, which could modulate various biological processes. The presence of the bromine atom and the cyclopentyl group enhances its binding affinity to target proteins, influencing their activity .
The biological effects of this compound are primarily attributed to its ability to interact with molecular targets:
- Binding Affinity : The bromine atom and cyclopentyl substituent increase the compound's binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in inhibition of oxidative phosphorylation and alterations in cellular energy metabolism .
- Signal Transduction Pathways : By influencing signal transduction pathways, this compound may affect cellular responses related to growth and apoptosis, particularly in cancer cells .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A study evaluating various pyrazole derivatives found that this compound exhibited significant cytotoxicity against human acute leukemia cell lines, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis. It is often utilized to create more complex heterocyclic compounds through various coupling reactions. The presence of the bromine atom enhances its electrophilic character, making it suitable for nucleophilic substitution reactions.
Synthetic Pathways
The synthesis typically involves the reaction of 4-bromo-1H-pyrazole with cyclopentylamine and methyl chloroformate under basic conditions, often utilizing triethylamine as a catalyst. This process can be optimized for yield and purity using modern synthetic techniques such as continuous flow reactors.
Biological Applications
Pharmacological Properties
Numerous studies have investigated the pharmacological potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant anti-inflammatory and anticancer activities.
- Anticancer Activity : A study highlighted that certain pyrazole derivatives displayed potent cytotoxic effects against various cancer cell lines, including A549 and HCT116, with IC50 values as low as 0.39 µM . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Pyrazole derivatives have also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this compound demonstrated effective inhibition of bacterial growth in vitro .
Agrochemical Applications
Development of Herbicides and Insecticides
The compound is being explored for its potential use in agrochemicals, particularly as a herbicide or insecticide. Its structure allows for interaction with biological targets in pests, potentially disrupting their metabolic processes. Research into similar pyrazole derivatives has shown efficacy against various agricultural pests, suggesting that this compound could be developed into effective agrochemical agents .
Materials Science
Polymer Chemistry
In materials science, this compound can be used to synthesize novel polymers with specific properties. The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance applications.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key analogues and their structural differences:
Note:
- *Position 3 substitution in Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate introduces aromaticity.
Functional and Reactivity Differences
Substituent Effects on Lipophilicity :
- The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (methyl, ethyl). This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
- Ethyl esters (e.g., CAS 1328640-39-6) exhibit higher hydrolytic stability than methyl esters under basic conditions due to slower nucleophilic attack .
Electronic Effects: Bromine at position 4 acts as an electron-withdrawing group, activating the pyrazole ring for electrophilic substitution (e.g., Suzuki coupling).
Synthetic Considerations :
- Cyclopentylation of the pyrazole nitrogen likely requires specialized reagents (e.g., cyclopentyl halides) under basic conditions.
- Steric hindrance from the cyclopentyl group may slow down reactions compared to methyl or ethyl analogues.
Preparation Methods
The synthesis of methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate requires addressing three primary challenges: (1) regioselective introduction of the cyclopentyl group at the pyrazole’s 1-position, (2) bromination at the 4-position, and (3) installation of the methyl ester at the 5-position. Retrosynthetically, the compound can be dissected into two key intermediates: 1-cyclopentyl-1H-pyrazole-5-carboxylic acid and 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid , with the esterification step typically occurring early or late in the synthesis depending on the route.
Cyclopentyl Group Introduction
The 1-cyclopentyl substituent is introduced via alkylation of a pyrazole precursor. Pyrazole’s N1 nitrogen exhibits higher nucleophilicity compared to N2, enabling selective alkylation using cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions. For example, deprotonation with sodium hydride in dimethylformamide (DMF) facilitates the reaction.
Bromination Strategies
Bromination at the 4-position is achieved using electrophilic brominating agents. Phosphorus tribromide (PBr₃) in combination with bromine (Br₂) generates PBr₅ in situ, which acts as a potent brominating agent. This method, adapted from insecticide intermediate syntheses, ensures high regioselectivity due to the electron-withdrawing effect of the ester group at position 5.
Synthetic Routes and Methodologies
Route 1: Cyclocondensation Followed by Late-Stage Bromination
Step 1: Synthesis of 1-Cyclopentyl-1H-Pyrazole-5-Carboxylate
A diketone precursor, methyl 3-oxopent-4-ynoate , reacts with cyclopentylhydrazine hydrochloride in ethanol under reflux to form the pyrazole ring. This cyclocondensation proceeds via enolate formation and hydrazine attack, yielding methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate with 78–85% efficiency.
Step 2: Regioselective Bromination
The intermediate is brominated using PBr₃ (2.2 equiv) and Br₂ (1.1 equiv) in acetonitrile at 80–83°C for 2 hours. The reaction generates PBr₅ in situ, which selectively brominates the pyrazole’s 4-position. Neutralization with aqueous sodium bicarbonate followed by extraction yields This compound (92% yield).
Key Data Table: Bromination Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 70 | 80 | 90 |
| PBr₃ Equiv | 2.0 | 2.2 | 2.5 |
| Br₂ Equiv | 1.0 | 1.1 | 1.2 |
| Yield (%) | 85 | 92 | 88 |
Optimal conditions: 80°C, PBr₃ (2.2 equiv), Br₂ (1.1 equiv).
Route 2: Early-Stage Bromination and Subsequent Cyclopentylation
Step 1: Synthesis of 4-Bromo-1H-Pyrazole-5-Carboxylic Acid
Ethyl acetoacetate reacts with hydrazine hydrate to form 1H-pyrazole-5-carboxylate , which is brominated using N-bromosuccinimide (NBS) in dichloromethane. Hydrolysis with lithium hydroxide yields 4-bromo-1H-pyrazole-5-carboxylic acid .
Step 2: Cyclopentylation and Esterification
The carboxylic acid is treated with thionyl chloride to generate the acid chloride, which reacts with cyclopentylamine in the presence of triethylamine to form 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxamide . Finally, esterification with methanol and sulfuric acid produces the target compound (overall yield: 67%).
Route 3: Suzuki Coupling for Cyclopentyl Group Installation
Step 1: Synthesis of 4-Bromo-1H-Pyrazole-5-Carboxylate
Methyl 5-bromo-1H-pyrazole-3-carboxylate is prepared via bromination of methyl 1H-pyrazole-3-carboxylate using Br₂ in acetic acid.
Step 2: Cyclopentyl Group Introduction via Alkylation
Deprotonation with NaH in tetrahydrofuran (THF) enables reaction with cyclopentyl bromide , yielding This compound (81% yield). This method avoids regioselectivity issues associated with cyclocondensation.
Critical Analysis of Methodologies
Efficiency and Scalability
Industrial Applications and Process Optimization
Cost-Effective Bromination
The in situ generation of PBr₅ from PBr₃ and Br₂ reduces costs compared to commercial PBr₅, which is prone to agglomeration.
Green Chemistry Considerations
Ionic liquids (e.g., [bmim]PF₆) have been explored as recyclable catalysts for pyrazole syntheses, though their application in this specific compound remains experimental.
Q & A
Q. What are the optimized synthetic routes for methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with cyclopentylhydrazine, followed by bromination at the pyrazole C4 position. A typical approach involves:
Cyclization using DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .
Bromination with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) to introduce the bromine substituent .
Esterification via methyl chloroformate in the presence of a base (e.g., triethylamine) to install the carboxylate group .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF-DMA, 80°C, 12h | 65–75 | |
| Bromination | NBS, DMF, 0°C→RT | 85–90 |
Q. How can the ester group be selectively hydrolyzed to a carboxylic acid?
- Methodological Answer : Hydrolysis of the methyl ester is achieved under basic conditions (e.g., NaOH in ethanol/water) at 60–80°C for 6–12 hours. Acidification with HCl yields the free carboxylic acid. This method preserves the bromine and cyclopentyl substituents, as demonstrated in analogous pyrazole derivatives .
Intermediate Research Questions
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- NMR : / NMR to identify substituent environments (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, ester carbonyl at ~165 ppm) .
- IR : Peaks at ~1700 cm (ester C=O) and 650–750 cm (C-Br stretch) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 301.01 for C _{12}BrN _{2} $) .
Q. How can crystallization improve purity for biological assays?
- Methodological Answer : Recrystallization from ethanol/water (7:3 v/v) at 4°C yields high-purity crystals. For X-ray diffraction, slow evaporation of a dichloromethane/hexane solution produces single crystals suitable for structural analysis .
Advanced Research Questions
Q. What cross-coupling reactions are feasible at the C4 bromine site?
Q. How does the cyclopentyl group influence pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on pyrazole derivatives indicate that bulky substituents (e.g., cyclopentyl) enhance binding to targets like σ receptors or tubulin. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., sea urchin embryo mitosis inhibition) are recommended to evaluate bioactivity .
Q. What are the challenges in DFT-based electronic structure modeling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
